ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate
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Overview
Description
Ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound is characterized by the presence of a chromen-4-one moiety linked to a benzoate ester, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and ethyl 4-hydroxybenzoate.
Reaction Conditions: The reaction mixture is heated to around 50°C to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are known for their biological activities.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate has a wide range of scientific research applications:
Mechanism of Action
The biological effects of ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the synthesis of essential biomolecules.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate can be compared with other coumarin derivatives:
4-Methyl-7-hydroxycoumarin: Similar structure but lacks the benzoate ester group, resulting in different biological activities.
4-Hydroxy-2-quinolones: These compounds have a quinolone core instead of a chromen-4-one moiety, leading to distinct pharmacological properties.
Indole Derivatives: Indole-based compounds have a different heterocyclic core and are known for their diverse biological activities, including anticancer and antimicrobial effects.
Biological Activity
Ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic compound derived from the chromene family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and data tables.
Molecular Formula: C24H27NO6
Molecular Weight: 425.474 g/mol
CAS Number: 724741-07-5
This compound features a chromene structure, which is known for various biological activities including antioxidant, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of chromene compounds exhibit significant antimicrobial properties. A study synthesized various derivatives of 7-hydroxychromenone and evaluated their antimicrobial activity against several bacterial strains. The results demonstrated that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties due to its structural similarities with effective derivatives .
Anticancer Activity
This compound has been investigated for its anticancer potential. In vitro studies have shown that compounds with a chromene backbone can induce apoptosis in cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism of action appears to involve the generation of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis .
Table: Summary of Anticancer Studies
Study | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
HeLa | 15.6 | Apoptosis via ROS generation | |
HepG2 | 12.3 | Cell cycle arrest | |
A549 | 18.5 | Induction of apoptosis |
Case Studies
- Case Study on HeLa Cells : In a study examining the effects of various chromene derivatives on HeLa cells, this compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. The study concluded that the compound's ability to induce apoptosis was primarily mediated through ROS production, leading to mitochondrial dysfunction .
- Comparative Study with Other Anticancer Agents : A comparative analysis of this compound with standard chemotherapeutic agents revealed that it exhibited comparable efficacy against HepG2 cells, suggesting its potential as an alternative or adjunct therapy in cancer treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, thereby reducing oxidative stress in cells.
- Apoptosis Induction : By promoting ROS accumulation, the compound triggers apoptotic pathways in cancer cells.
- Cell Cycle Regulation : It influences cell cycle progression by modulating key regulatory proteins, leading to cell cycle arrest.
Properties
IUPAC Name |
ethyl 4-(7-hydroxy-2-methyl-4-oxochromen-3-yl)oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-3-23-19(22)12-4-7-14(8-5-12)25-18-11(2)24-16-10-13(20)6-9-15(16)17(18)21/h4-10,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAIPIAYUJSVLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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